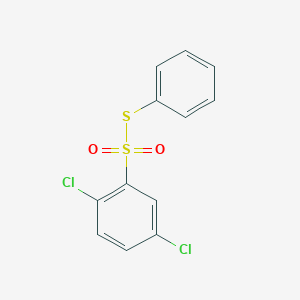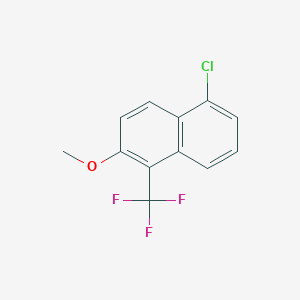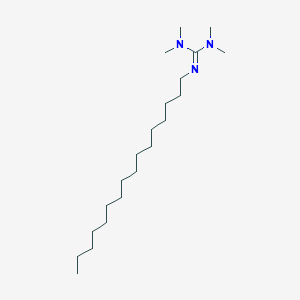![molecular formula C12H17NO2 B14378299 1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one CAS No. 89444-86-0](/img/structure/B14378299.png)
1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one is an organic compound that belongs to the class of aromatic ketones It features a methoxy group, a methylamino group, and a butanone moiety attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxy-5-(methylamino)benzene with a suitable butanone derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, followed by the addition of the butanone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one involves its interaction with specific molecular targets. The methoxy and methylamino groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The aromatic ring and ketone moiety may also play a role in the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-Methoxy-5-(methylamino)phenyl]ethanone: Similar structure but with an ethanone moiety instead of butanone.
1-[2-Methoxy-5-(methylamino)phenyl]propan-2-one: Features a propanone moiety.
1-[2-Methoxy-5-(methylamino)phenyl]pentan-2-one: Contains a pentanone moiety.
Uniqueness
1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one is unique due to its specific combination of functional groups and the length of the carbon chain in the butanone moiety
Propriétés
Numéro CAS |
89444-86-0 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-[2-methoxy-5-(methylamino)phenyl]butan-2-one |
InChI |
InChI=1S/C12H17NO2/c1-4-11(14)8-9-7-10(13-2)5-6-12(9)15-3/h5-7,13H,4,8H2,1-3H3 |
Clé InChI |
XNWVIWWEONJZLE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC1=C(C=CC(=C1)NC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
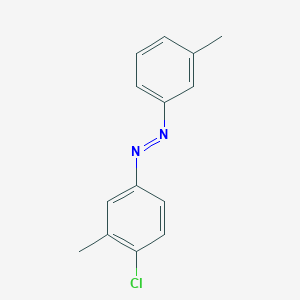
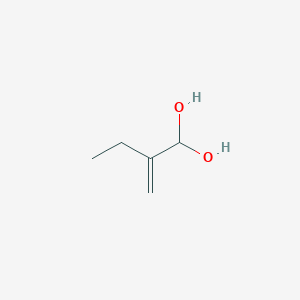
![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
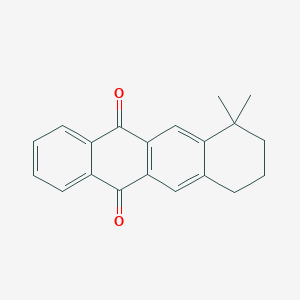
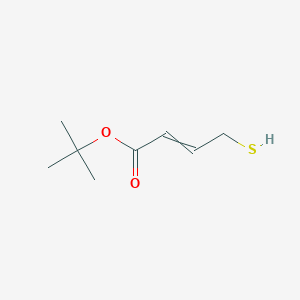
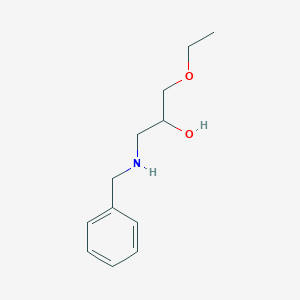
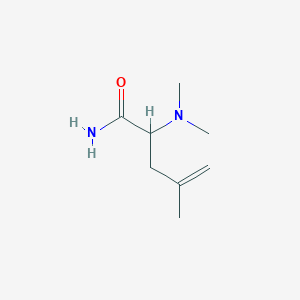
![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)
![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
